molecular formula C9H17NO B13809437 Cyclopentylamine, 2-(tetrahydro-2-furyl)-(7CI,8CI)

Cyclopentylamine, 2-(tetrahydro-2-furyl)-(7CI,8CI)

Katalognummer: B13809437
Molekulargewicht: 155.24 g/mol
InChI-Schlüssel: GBKSOGYFZFKRNV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclopentylamine, 2-(tetrahydro-2-furyl)-(7CI,8CI) is an organic compound that features a cyclopentylamine moiety attached to a tetrahydro-2-furyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentylamine, 2-(tetrahydro-2-furyl)-(7CI,8CI) typically involves the reaction of cyclopentylamine with tetrahydro-2-furyl derivatives under controlled conditions. One common method is the nucleophilic substitution reaction where cyclopentylamine reacts with a halogenated tetrahydro-2-furyl compound in the presence of a base to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through distillation or recrystallization to obtain the final product in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

Cyclopentylamine, 2-(tetrahydro-2-furyl)-(7CI,8CI) can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: It can be reduced to form more saturated compounds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce more saturated amines.

Wissenschaftliche Forschungsanwendungen

Cyclopentylamine, 2-(tetrahydro-2-furyl)-(7CI,8CI) has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which Cyclopentylamine, 2-(tetrahydro-2-furyl)-(7CI,8CI) exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the context of its application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Tetrahydrofurfuryl alcohol: A related compound with a tetrahydro-2-furyl group.

    Cyclopentylamine: Shares the cyclopentylamine moiety.

Uniqueness

Cyclopentylamine, 2-(tetrahydro-2-furyl)-(7CI,8CI) is unique due to the combination of the cyclopentylamine and tetrahydro-2-furyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Eigenschaften

Molekularformel

C9H17NO

Molekulargewicht

155.24 g/mol

IUPAC-Name

2-(oxolan-2-yl)cyclopentan-1-amine

InChI

InChI=1S/C9H17NO/c10-8-4-1-3-7(8)9-5-2-6-11-9/h7-9H,1-6,10H2

InChI-Schlüssel

GBKSOGYFZFKRNV-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C(C1)N)C2CCCO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.